molecular formula C20H13FN2OS B2803515 Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- CAS No. 313528-48-2

Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-

Cat. No.: B2803515
CAS No.: 313528-48-2
M. Wt: 348.4
InChI Key: ZMBXYNLOABXELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-” is a chemical compound with the linear formula C17H12FNO . It has a molecular weight of 265.29 . The CAS Number for this compound is 198879-92-4 .


Molecular Structure Analysis

The molecular structure of “Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-” can be represented as a 2D Mol file or a computed 3D SD file . These files can be viewed using specific software to understand the spatial arrangement of atoms in the molecule .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Benzamide derivatives, such as those related to the chemical structure of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-, have been explored for their potential in amyloid imaging within the context of Alzheimer's disease. These compounds, including radioligands like [18F] FDDNP and 11C-PIB, have been studied in patients and healthy controls using PET imaging. They have demonstrated significant differences in PIB retention between mild Alzheimer's patients and controls, indicating their potential in early disease detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).

Benzothiazole and Its Derivatives: Pharmacological Activities

Benzothiazole and its derivatives exhibit a broad spectrum of biological and therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. These compounds have formed the basis for the molecular structures of potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting the importance of the benzothiazole nucleus in drug development and its wide-ranging potential for future research (Sumit, Kumar, & Mishra, 2020).

Benzoxaborole Compounds: Therapeutic Uses

Benzoxaboroles, which share some structural similarities with benzamide derivatives, have seen a broad spectrum of applications in medicinal chemistry due to their physicochemical and drug-like properties. This class of compounds has led to new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents, demonstrating the versatility of benzoxaborole moiety in drug design and development. Two benzoxaborole derivatives are already in clinical use, with several others in clinical trials, showcasing the potential of this scaffold in the pharmaceutical industry (Nocentini, Supuran, & Winum, 2018).

Properties

IUPAC Name

4-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBXYNLOABXELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.